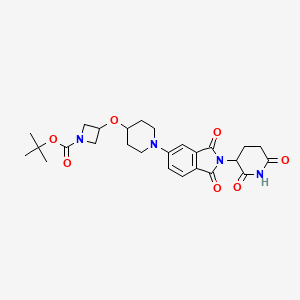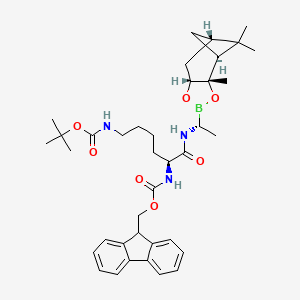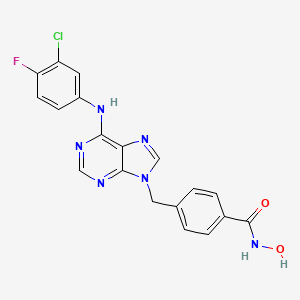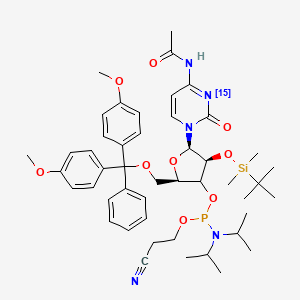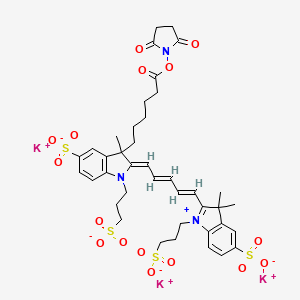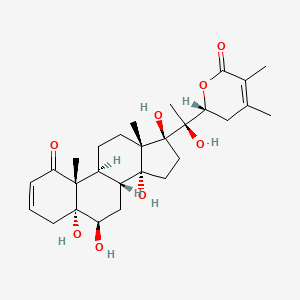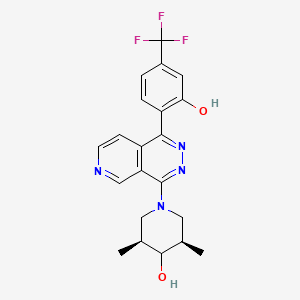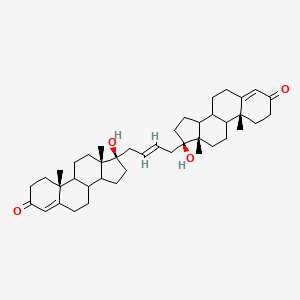
Anticancer agent 111
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound has shown significant anticancer activity and is useful in cancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 111 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds often involve:
Formation of the core structure: This typically involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance activity.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques.
化学反応の分析
Types of Reactions
Anticancer agent 111 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, which can be used to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
Anticancer agent 111 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cytochrome P450 inhibition and its effects on drug metabolism.
Biology: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmacological studies.
作用機序
Anticancer agent 111 exerts its effects by inhibiting the activity of cytochrome P450 enzymes, particularly CYP3A4 . This inhibition disrupts the metabolism of various substrates, leading to the accumulation of toxic metabolites in cancer cells. The compound also interferes with key signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Vismodegib: A small molecule that selectively inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar applications.
Glasdegib: Targets the same pathway and is used in cancer treatment.
Uniqueness
Anticancer agent 111 is unique in its potent inhibition of cytochrome P450, particularly CYP3A4, which sets it apart from other anticancer agents that target different pathways. This specificity makes it a valuable tool in cancer research and drug development.
特性
分子式 |
C42H60O4 |
|---|---|
分子量 |
628.9 g/mol |
IUPAC名 |
(10R,13S,17R)-17-hydroxy-17-[(E)-4-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]but-2-enyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C42H60O4/c1-37-19-11-29(43)25-27(37)7-9-31-33(37)13-21-39(3)35(31)15-23-41(39,45)17-5-6-18-42(46)24-16-36-32-10-8-28-26-30(44)12-20-38(28,2)34(32)14-22-40(36,42)4/h5-6,25-26,31-36,45-46H,7-24H2,1-4H3/b6-5+/t31?,32?,33?,34?,35?,36?,37-,38-,39-,40-,41-,42-/m0/s1 |
InChIキー |
ZJJCNRCQQQXOBE-QBXJIERBSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@]4(C/C=C/C[C@@]5(CCC6[C@@]5(CCC7C6CCC8=CC(=O)CC[C@]78C)C)O)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CC=CCC5(CCC6C5(CCC7C6CCC8=CC(=O)CCC78C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


